molecular formula C19H20BrN3O2 B2490795 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396808-51-7

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

货号: B2490795
CAS 编号: 1396808-51-7
分子量: 402.292
InChI 键: GTQDVPZYBFADLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative of significant interest in early-stage pharmacological research, particularly in the field of cancer metabolism. This compound is designed with a molecular architecture that is frequently explored in the development of novel anticancer agents. Its structure, which incorporates a nicotinamide moiety linked via a piperidine ring to a 2-bromobenzamide group, suggests potential for targeting key enzymatic processes in cells. Benzamide and nicotinamide analogs are extensively investigated for their roles as sensitizers in radiotherapy and their multiple mechanisms of action, which can include the induction of apoptosis and inhibition of cell proliferation . Furthermore, compounds with similar structures have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage synthesis pathway that is often upregulated in cancer cells . Inhibition of NAMPT depletes cellular NAD+ levels, disrupting energy metabolism and leading to cancer cell death, positioning such compounds as promising candidates for oncological research . Researchers can utilize this high-quality chemical tool to study these pathways and evaluate its potential in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDVPZYBFADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is commercially available or synthesized via reduction of piperidin-4-ylcarboxylic acid esters. For instance, ethyl piperidin-4-carboxylate can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield piperidin-4-ylmethanol.

Protection of the Alcohol Group

To prevent interference during subsequent reactions, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether:

  • Reagents : Piperidin-4-ylmethanol, TBDMS chloride, imidazole, dichloromethane (DCM).
  • Conditions : Room temperature, 12 hours.
  • Yield : ~85%.

Nicotinoylation of Piperidine Nitrogen

The protected piperidine reacts with nicotinoyl chloride to introduce the nicotinoyl group:

  • Reagents : TBDMS-protected piperidin-4-ylmethanol, nicotinoyl chloride, triethylamine (TEA), DCM.
  • Conditions : 0°C to room temperature, 6 hours.
  • Yield : ~78%.

Deprotection and Conversion to Amine

The TBDMS group is removed, and the alcohol is converted to an amine:

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.
  • Mesylation : Methanesulfonyl chloride (MsCl) in DCM with TEA.
  • Azide Displacement : Sodium azide (NaN₃) in dimethylformamide (DMF), 80°C, 8 hours.
  • Reduction : Hydrogenation (H₂, Pd/C) or Staudinger reaction to yield 1-nicotinoylpiperidin-4-ylmethanamine.

Key Data :

Step Reagents Conditions Yield (%)
Deprotection TBAF, THF RT, 2 h 90
Mesylation MsCl, TEA, DCM 0°C → RT, 4 h 88
Azide displacement NaN₃, DMF 80°C, 8 h 75
Reduction H₂, Pd/C, MeOH RT, 12 h 95

Synthesis of 2-Bromobenzoic Acid Derivatives

Activation of 2-Bromobenzoic Acid

The acid is activated as an acid chloride or mixed anhydride for amide coupling:

  • Acid Chloride : Thionyl chloride (SOCl₂), reflux, 3 hours.
  • Mixed Anhydride : Isobutyl chloroformate (IBCF), TEA, THF, 0°C.

Purity : >98% (confirmed by ¹H NMR).

Amide Coupling Reaction

The final step involves coupling 1-nicotinoylpiperidin-4-ylmethanamine with activated 2-bromobenzoic acid:

Using Acid Chloride

  • Reagents : 2-Bromobenzoyl chloride, 1-nicotinoylpiperidin-4-ylmethanamine, TEA, DCM.
  • Conditions : 0°C → RT, 12 hours.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (EtOAc:hexane = 2:1).
  • Yield : 72%.

Using Coupling Agents

  • Reagents : 2-Bromobenzoic acid, HATU, DIPEA, DMF.
  • Conditions : RT, 6 hours.
  • Yield : 68%.

Comparative Analysis :

Method Advantages Disadvantages
Acid chloride High reactivity, shorter reaction time Requires SOCl₂ handling
HATU-mediated Mild conditions, fewer side products Higher cost

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.78 (s, 1H, pyridine-H), 8.10 (d, J = 7.8 Hz, 1H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 4.32 (t, J = 6.2 Hz, 2H, CH₂), 3.12–2.98 (m, 2H, piperidine-H), 2.85–2.72 (m, 2H, piperidine-H), 1.92–1.75 (m, 3H, piperidine-H).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₈BrN₃O₂ : 415.0521 [M+H]⁺.
  • Observed : 415.0524 [M+H]⁺.

Optimization Challenges and Solutions

Nicotinoylation Selectivity

The reaction between piperidine and nicotinoyl chloride may yield N- and O-acylation byproducts. Using a bulky base (e.g., TEA) and low temperatures (0°C) minimizes O-acylation.

Amine Functionalization

Direct alkylation of piperidin-4-ylmethanol with azide proved inefficient. Mesylation followed by SN2 displacement with NaN₃ improved yields.

Purification

Silica gel chromatography (EtOAc:hexane gradient) effectively separated the target compound from unreacted starting materials and byproducts.

化学反应分析

Types of Reactions

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry and Drug Development

The compound has been studied for its role as a potential therapeutic agent in various diseases, particularly those involving receptor tyrosine kinases (RTKs). RTKs are critical in many cellular processes, including growth, differentiation, and metabolism. Inhibitors of these receptors can have significant therapeutic effects in conditions like cancer and metabolic disorders.

Anti-cancer Activity

Research indicates that 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide may act as a selective inhibitor of certain RTKs. For instance, it has been evaluated for its effectiveness against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), both of which are implicated in tumor angiogenesis and proliferation .

Case Study:
In a study focused on the inhibition of VEGFR2, the compound demonstrated promising results in reducing tumor growth in xenograft models. The mechanism involved the blockade of receptor autophosphorylation, leading to decreased downstream signaling pathways that promote tumor survival and proliferation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is crucial for optimizing its pharmacological properties. Modifications to the benzamide structure can significantly influence its binding affinity and selectivity for various targets.

Modifications and Their Effects

Research has shown that altering substituents on the benzamide moiety can enhance potency against specific kinases. For example, variations in the piperidine ring or the introduction of different halogens have been explored to improve bioavailability and reduce off-target effects .

The biological activity of this compound has been assessed through various assays, including cell viability tests and receptor binding studies. These evaluations help establish its therapeutic potential and safety profile.

In Vitro Studies

In vitro studies using human cancer cell lines have revealed that 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide exhibits dose-dependent inhibition of cell proliferation. The compound's mechanism appears to involve apoptosis induction through caspase activation pathways .

Table 1: Summary of Biological Activity Findings

Study TypeTargetEffectReference
In Vitro Cell ViabilityCancer CellsDose-dependent inhibition
Receptor BindingVEGFR2Competitive inhibition
Apoptosis InductionVarious Cancer LinesIncreased caspase activity

作用机制

The mechanism of action of 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoylpiperidinyl moiety is believed to play a crucial role in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

Bromo vs. Chloro Substituents
  • 2-Bromo-N-(pyrazol-4-yl)benzamide (): Exhibits strong hydrogen bonding and electrostatic stabilization, as confirmed by DFT studies. The bromo group enhances steric bulk and electron-withdrawing effects compared to its 2-chloro analogue .
  • 2-Chloro-N-(pyrazol-4-yl)benzamide : Shows similar hydrogen bonding but reduced van der Waals interactions due to smaller atomic size. Experimental data indicate lower thermal stability compared to bromo derivatives .
Nitro-Substituted Analogues
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a nitro group at the 2-position of the aniline ring. X-ray crystallography reveals a planar structure with intramolecular hydrogen bonding (N–H···O).
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The methoxy group increases electron density, contrasting with the title compound’s bromo-nicotinoylpiperidine system. This difference impacts solubility and pharmacological activity .

Heterocyclic Modifications

Pyrazolyl and Isoxazolyl Derivatives
  • 2-Bromo-N-(1H-pyrazol-5-yl)benzamide (): Synthesized via a water-mediated reaction with Cs₂CO₃, yielding 73–90% for related compounds. Pyrazolyl groups enhance hydrogen-bonding capacity, critical for biological targeting .
  • N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)benzamide (): Isoxazole rings contribute to π-stacking interactions.
Piperidinyl and Nicotinoyl Systems
  • 4-Bromo-N-(2-piperidin-1-ylethyl)benzamide (): The piperidine moiety increases basicity and membrane permeability. Its molecular weight (311.22 g/mol) is lower than the nicotinoylpiperidine variant, implying differences in pharmacokinetics .
  • 2-Bromo-N-(1-acetylpiperidin-4-yl)-4-(trifluorophenyl)benzamide (): The acetylpiperidine group and trifluorophenyl substituent enhance metabolic stability. Such modifications are common in CNS-targeting drugs .

生物活性

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a complex organic compound that has emerged as a significant candidate in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a benzamide core with a bromine atom and a nicotinoylpiperidinyl moiety, which contributes to its potential therapeutic applications.

  • Molecular Formula : C19_{19}H20_{20}BrN3_{3}O2_{2}
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 1396808-51-7

The biological activity of 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is primarily linked to its interaction with the hypoxia-inducible factor 1 (HIF-1) pathways. This compound has been shown to induce the expression of HIF-1α protein and its downstream target gene p21, leading to the upregulation of cleaved caspase-3, which promotes apoptosis in tumor cells. The action of this compound is notably enhanced in hypoxic environments typical of tumor tissues, indicating its potential use in cancer therapy .

Biological Activity and Efficacy

Research indicates that 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide exhibits significant inhibitory bioactivity against HepG2 cells, a human liver cancer cell line. The compound's effectiveness can be attributed to its ability to modulate cellular pathways involved in tumor growth and survival.

Table 1: Summary of Biological Activities

Activity Cell Line Effect Mechanism
Inhibitory BioactivityHepG2Induces apoptosisUpregulation of cleaved caspase-3
Modulation of HIF-1 PathwaysVariousEnhances expression of HIF-1αInduction of p21

Case Studies and Research Findings

A study conducted on the pharmacological profiling of similar compounds highlighted the importance of structural modifications in enhancing biological activity. The research focused on the interactions between various benzamide derivatives and their respective biological targets, revealing that modifications in the piperidinyl linker significantly affected receptor selectivity and efficacy .

In another investigation, the compound was evaluated for its potential as an allosteric modulator in receptor signaling pathways, demonstrating promising results in β-arrestin recruitment assays. This suggests that 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide could serve as a scaffold for developing novel therapeutic agents targeting specific receptors involved in cancer progression .

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, it is crucial to consider factors such as absorption, distribution, metabolism, and excretion (ADME) when evaluating its therapeutic potential. The molecular weight and structure suggest favorable properties for cellular uptake and interaction with biological targets .

常见问题

Q. What are the key synthetic pathways for 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves multi-step reactions, including:

  • Stepwise functionalization : Bromination of benzamide precursors followed by coupling with nicotinoyl-piperidine derivatives. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, ethanol or dimethyl sulfoxide (DMSO) are common solvents, while palladium catalysts may facilitate coupling reactions .
  • Purification : Column chromatography or recrystallization is essential to isolate the target compound, as byproducts (e.g., unreacted brominated intermediates) can persist .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., bromine, amide, and nicotinoyl motifs). Distinct IR bands for C=O (amide I) and C-Br stretches are critical .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve complex piperidine ring conformations and hydrogen-bonding networks. High-resolution data (d-spacing < 0.8 Å) minimizes refinement errors .

Q. What are the primary structural features influencing its reactivity in medicinal chemistry applications?

  • Bromine substituent : Enhances electrophilicity for nucleophilic substitution or cross-coupling reactions.
  • Nicotinoyl-piperidine moiety : Modulates solubility and bioavailability via hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting enzyme inhibition or cytotoxicity results)?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, dimethyl sulfoxide (DMSO) concentrations >0.1% may artifactually alter cell viability .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (ANOVA with post-hoc Duncan’s test) to validate dose-response trends .

Q. What strategies optimize reaction conditions for introducing novel substituents to the benzamide core without degrading the nicotinoyl-piperidine group?

  • Protective group chemistry : Temporarily shield the piperidine nitrogen during bromination or amidation steps. For example, acetyl or tert-butoxycarbonyl (Boc) groups prevent unwanted side reactions .
  • Low-temperature catalysis : Perform reactions at −20°C to −78°C to stabilize reactive intermediates (e.g., Grignard reagents) .

Q. How does the compound’s stability under varying pH and temperature conditions affect its utility in long-term biological studies?

  • Accelerated stability testing : Incubate the compound in buffers (pH 4–9) at 40°C for 14 days. Monitor degradation via HPLC-MS. Acidic conditions (pH < 5) may hydrolyze the amide bond, requiring formulation adjustments .
  • Lyophilization : Enhances shelf-life by reducing hydrolytic degradation in aqueous solutions .

Q. What computational methods are effective for predicting binding modes of this compound to kinase or protease targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures (PDB entries) of target proteins to model interactions. Key residues (e.g., catalytic lysines or aspartates) often engage the bromobenzamide moiety .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) >2 Å indicates conformational flexibility that may reduce inhibitory potency .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use cyclodextrin derivatives or polyethylene glycol (PEG) to enhance solubility without disrupting biological activity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .

Q. What analytical workflows validate purity and identity in batches synthesized via different routes?

  • LC-MS/MS : Compare retention times and fragmentation patterns against a reference standard.
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) microanalysis should align with theoretical values within ±0.4% .

Safety and Handling

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (oral LD50 < 500 mg/kg in rodents) .
  • Waste disposal : Incinerate or treat with activated carbon to neutralize brominated byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。